molecular formula C17H20N2O2S2 B2663603 N-[(4-methoxythian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 2034399-03-4

N-[(4-methoxythian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2663603
CAS No.: 2034399-03-4
M. Wt: 348.48
InChI Key: YTVPXEMIRXFWIH-UHFFFAOYSA-N
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Description

N-[(4-methoxythian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Scientific Research Applications

N-[(4-methoxythian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxythian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves the reaction of a thiazole derivative with a methoxythianylmethyl compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxythian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in acetic acid

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mechanism of Action

The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorothian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide
  • N-[(4-bromothian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide
  • N-[(4-fluorothian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide

Uniqueness

N-[(4-methoxythian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide is unique due to the presence of the methoxythianylmethyl group, which may confer specific biological activities and chemical properties not observed in similar compounds. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c1-21-17(7-9-22-10-8-17)12-18-15(20)14-11-23-16(19-14)13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVPXEMIRXFWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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